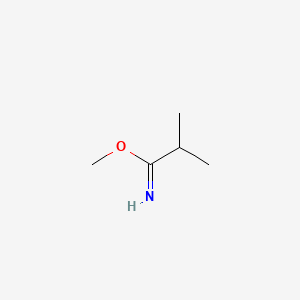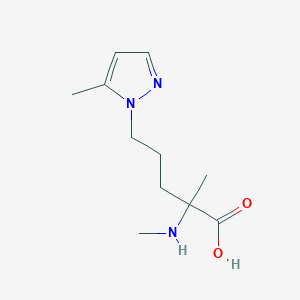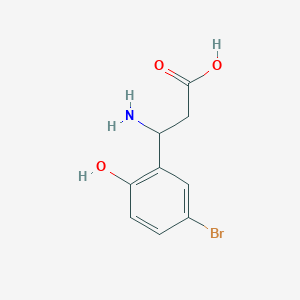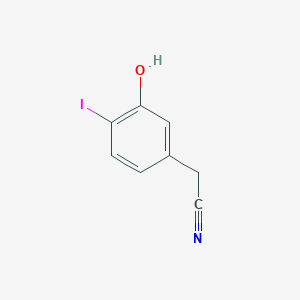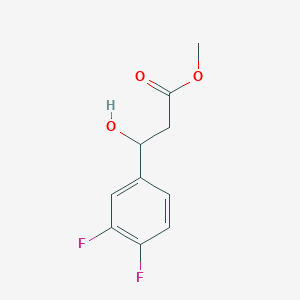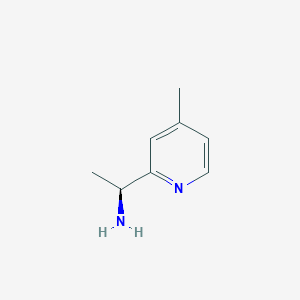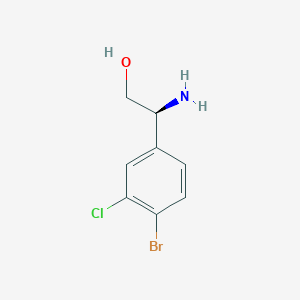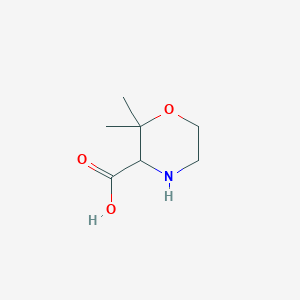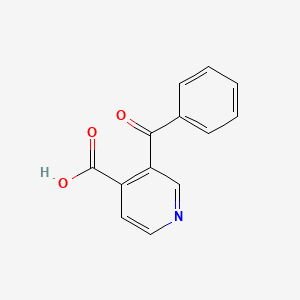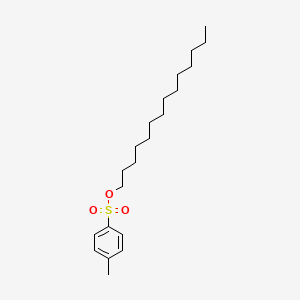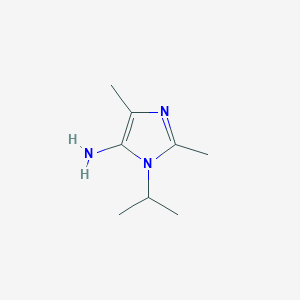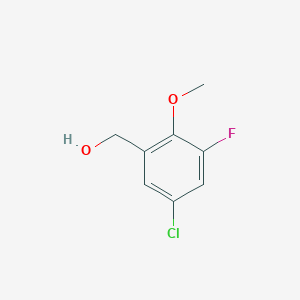
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol typically involves the substitution reactions on a phenylmethanol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 5-chloro-3-fluoro-2-nitrobenzene is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes halogenation, nitration, and subsequent reduction steps to introduce the desired functional groups on the phenyl ring. The final step often involves the reduction of the nitro group to a hydroxymethyl group using reducing agents like sodium borohydride .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (5-Chloro-3-fluoro-2-methoxyphenyl)carboxylic acid.
Reduction: (5-Chloro-3-fluoro-2-methoxyphenyl)methane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-3-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms enhances its binding affinity through halogen bonding interactions. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)methanol
- (2-Chloro-5-methoxyphenyl)methanol
- (3-Methoxybenzyl)methanol
Uniqueness
(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is unique due to the specific combination of chlorine, fluorine, and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(5-chloro-3-fluoro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
UJYOZFPIJVEWQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


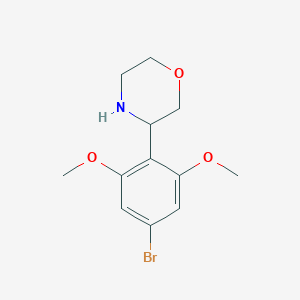
![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
